Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the reaction of ethyl 4-aminobenzoate with thiophene-2-carbonyl chloride to form an intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiophene and thiourea moieties are crucial for its binding affinity and specificity. The compound can interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonyl derivatives: These compounds share the thiophene ring and carbonyl group but differ in their substituents.
Benzoate esters: Compounds with similar ester groups but different aromatic rings.
Thiourea derivatives: Compounds with similar thiourea moieties but different aromatic or aliphatic groups.
Uniqueness
Ethyl 4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its combination of a thiophene ring, a benzoate ester, and a thiourea moiety. This unique structure contributes to its diverse chemical reactivity and broad range of applications in various scientific fields.
Properties
IUPAC Name |
ethyl 4-(thiophene-2-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-14(19)10-5-7-11(8-6-10)16-15(21)17-13(18)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWWVDLHIFAVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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